molecular formula C16H20F2N2O4 B10955871 4-(difluoromethoxy)-3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide

4-(difluoromethoxy)-3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide

Cat. No.: B10955871
M. Wt: 342.34 g/mol
InChI Key: SHYMJISZUAKOHD-UHFFFAOYSA-N
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Description

4-(difluoromethoxy)-3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of difluoromethoxy and methoxy groups attached to a benzamide core, along with a pyrrolidinylpropyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethoxy)-3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(difluoromethoxy)-3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects such as reduced inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(difluoromethoxy)-3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H20F2N2O4

Molecular Weight

342.34 g/mol

IUPAC Name

4-(difluoromethoxy)-3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide

InChI

InChI=1S/C16H20F2N2O4/c1-23-13-10-11(5-6-12(13)24-16(17)18)15(22)19-7-3-9-20-8-2-4-14(20)21/h5-6,10,16H,2-4,7-9H2,1H3,(H,19,22)

InChI Key

SHYMJISZUAKOHD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCCCN2CCCC2=O)OC(F)F

Origin of Product

United States

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